molecular formula C20H18N2O3S2 B2761746 2-(ethanesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide CAS No. 898422-85-0

2-(ethanesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide

Cat. No.: B2761746
CAS No.: 898422-85-0
M. Wt: 398.5
InChI Key: LNYGVIWJHRVICV-UHFFFAOYSA-N
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Description

2-(Ethanesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a benzamide derivative featuring a naphthothiazole core fused with a bicyclic aromatic system (naphthalene and thiazole) and an ethanesulfonyl substituent at the ortho position of the benzamide moiety. The compound’s structure is characterized by:

  • Ethanesulfonyl group: A strong electron-withdrawing substituent that may enhance solubility and influence binding affinity .
  • Benzamide linkage: A common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation .

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c1-2-27(24,25)17-10-6-5-9-15(17)19(23)22-20-21-18-14-8-4-3-7-13(14)11-12-16(18)26-20/h3-10H,2,11-12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYGVIWJHRVICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethanesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(ethanesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-(ethanesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of advanced materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 2-(ethanesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituent (Position) Biological Target/Activity Key Reference
2-(Ethanesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide Naphthothiazole-benzamide Ethanesulfonyl (ortho) Not explicitly reported
2-Methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide Naphthothiazole-benzamide Methanesulfonyl (ortho) Not reported
4-Benzoyl-N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide Naphthothiazole-benzamide Benzoyl (para) Not reported
N'-Hydroxy-N-(8-methoxy-naphthothiazol-2-yl)methanimidamide (4b) Naphthothiazole-methanimidamide Methoxy (A-ring) MtMetAP1a/1c inhibition (IC₅₀ = 1.2 µM)
Nitazoxanide Thiazole-benzamide Nitro (thiazole) Antiparasitic (broad-spectrum)
3,5-Dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide Naphthothiazole-benzamide Dimethoxy (meta, para) Not reported

Key Observations:

Substituent Type and Position: Electron-withdrawing groups (e.g., sulfonyl in the target compound) enhance solubility and may stabilize interactions with polar enzyme pockets. In contrast, electron-donating groups (e.g., methoxy in compound 4b) improve potency against MtMetAPs by optimizing hydrophobic interactions . Ortho vs.

Methanimidamide analogs (e.g., 4b, 4h) demonstrate that replacing the benzamide linkage with an N'-hydroxymethanimidamide group can shift activity toward MtMetAP inhibition, though this modification reduces broad-spectrum utility .

Key Findings:

  • Naphthothiazole vs. Thiazole : While nitazoxanide’s thiazole-benzamide structure is effective against parasites, naphthothiazole analogs show specificity toward bacterial targets (e.g., MtMetAPs) due to enhanced hydrophobic interactions .
  • SAR Trends: Methoxy Substitution: Compound 4b’s 8-methoxy group on the naphthothiazole A-ring improves MtMetAP inhibition by 3-fold compared to non-substituted analogs . Sulfonyl vs. Methanimidamide: The target compound’s ethanesulfonyl group may offer advantages in solubility over methanimidamide derivatives, though its antimycobacterial efficacy remains untested .

Biological Activity

The compound 2-(ethanesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of 2-(ethanesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multi-step organic reactions. The key steps include:

  • Formation of the Thiazole Ring : Utilizing appropriate precursors to construct the thiazole framework.
  • Introduction of the Naphthalene Moiety : This can be achieved through cyclization reactions that link the naphthalene and thiazole components.
  • Sulfonylation : The addition of the ethanesulfonyl group is performed under controlled conditions to ensure high yield and purity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of thiazole derivatives have shown significant antiproliferative effects against various cancer cell lines. The evaluation typically includes:

  • Cell Viability Assays : Using MTT or similar assays to determine IC50 values.
  • Mechanistic Studies : Investigating apoptosis induction and cell cycle arrest.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
2-(ethanesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamideU-937 (Leukemia)15Induces apoptosis
SK-MEL-1 (Melanoma)20Inhibits tubulin polymerization

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes:

  • Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, which disrupts mitotic spindle formation during cell division.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies illustrate the effectiveness of thiazole-based compounds in cancer therapy:

  • Study on U-937 Cells : This study demonstrated that derivatives similar to 2-(ethanesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide significantly reduced cell viability through apoptosis induction.
  • In Vivo Studies : Animal models treated with these compounds exhibited reduced tumor growth compared to controls.

Q & A

Basic Research Questions

Q. What synthetic routes are used to prepare 2-(ethanesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide, and how is purity ensured?

  • Methodology : The synthesis typically involves coupling a naphthothiazol-2-amine precursor with a sulfonyl-substituted benzoyl chloride. Key steps include:

  • Thiazole ring formation : Cyclization of substituted thioureas with α-halo ketones under reflux (e.g., ethanol, 100°C) .
  • Sulfonylation : Reaction with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures.
  • Purity validation : HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) and LC-MS to confirm molecular weight .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?

  • 1H/13C NMR : Assigns proton environments (e.g., naphtho-thiazole aromatic signals at δ 7.2–8.5 ppm, ethanesulfonyl methylene at δ 3.1–3.3 ppm) .
  • IR spectroscopy : Confirms carbonyl (C=O, ~1670 cm⁻¹) and sulfonyl (S=O, ~1350/1150 cm⁻¹) stretches .
  • Mass spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]+ at m/z 427.1) .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl group substituents) impact biological activity in structure-activity relationship (SAR) studies?

  • Key findings :

  • Ethanesulfonyl vs. methylsulfonyl : Ethanesulfonyl enhances solubility (logP reduction by ~0.5) but may reduce membrane permeability compared to methyl derivatives .
  • Naphthothiazole substitution : 8-Methoxy substitution (as in analogs) improves binding to Mycobacterium tuberculosis MetAP1c (IC50 = 1.33 µM vs. 4.7 µM for unsubstituted) .
    • Methodology : Parallel synthesis of analogs with varied substituents, followed by enzyme inhibition assays (e.g., MtMetAP1c) and MIC testing against bacterial strains .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

  • Challenges : Low crystal symmetry (triclinic systems), twinning due to flexible ethanesulfonyl group .
  • Solutions :

  • Cryocrystallography : Data collection at 100 K to mitigate thermal motion .
  • SHELXT/SHELXL : Dual-space algorithms for phase refinement, particularly effective for small-molecule structures .
  • Tautomer analysis : 2D-NOESY (for imine/amide tautomers) and DFT calculations to validate dominant conformers .

Q. How can contradictory biological activity data across studies be systematically resolved?

  • Root causes : Variability in assay conditions (e.g., Co²⁺ vs. Mn²⁺ cofactors in metalloenzyme assays) or compound stability (hydrolysis in aqueous buffers) .
  • Resolution strategies :

  • Standardized protocols : Use HEPES buffer (pH 7.5, 40 mM) with 10 µM CoCl₂ for MtMetAP1c assays .
  • Stability testing : Monitor degradation via HPLC over 24 hours in PBS (pH 7.4) at 37°C .

Q. What in vitro assays are optimal for evaluating its enzyme inhibition potential?

  • Enzyme inhibition :

  • MetAP1c assay : 100 nM enzyme, 1.5 U/mL BcProAP coupling enzyme, Met-Pro-pNA substrate (405 nm absorbance) .
  • Dose-response curves : 8-point dilution series (0.1–100 µM), IC50 calculated via nonlinear regression (GraphPad Prism) .
    • Cellular assays : MIC determination against M. tuberculosis H37Rv (2-week incubation, 37°C) .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized for in vivo studies?

  • LogP adjustment : Introduce polar groups (e.g., hydroxyls) to reduce logP from 3.2 to <2.5, improving aqueous solubility .
  • Prodrug strategies : Acetylate the benzamide NH to enhance oral bioavailability .
  • Metabolic screening : Liver microsome assays (human/mouse) to identify vulnerable sites (e.g., sulfonyl group oxidation) .

Q. Which computational methods predict target interactions and binding modes?

  • Molecular docking : AutoDock Vina with MtMetAP1c crystal structure (PDB: 3Q8K) to identify key residues (e.g., His171, Asp251) .
  • MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å) .

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